molecular formula C4H3N3O3S B2394399 2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime CAS No. 23036-77-3

2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime

Cat. No.: B2394399
CAS No.: 23036-77-3
M. Wt: 173.15
InChI Key: HFRSQLJTGMVFDH-UHFFFAOYSA-N
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Description

2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of thiourea derivatives: This method involves the reaction of thiourea with diketones or keto acids under acidic or basic conditions.

    Oxime formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:

    Batch or continuous flow reactors: To control temperature and reaction time precisely.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the oxime group to an amine using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the oxime group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Sulfoxides and sulfones: From oxidation reactions.

    Amines: From reduction of the oxime group.

    Substituted derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime would depend on its specific interactions with biological targets. Generally, such compounds may:

    Interact with enzymes: Inhibiting or activating enzymatic activity.

    Bind to receptors: Modulating receptor-mediated signaling pathways.

    Disrupt cellular processes: Affecting cell division, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thioxopyrimidines: Compounds with similar sulfur-containing ring structures.

    Oximes: Compounds with the oxime functional group.

Uniqueness

2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

6-hydroxy-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O3S/c8-2-1(7-10)3(9)6-4(11)5-2/h(H3,5,6,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAXKZVVLBILDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=S)NC1=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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